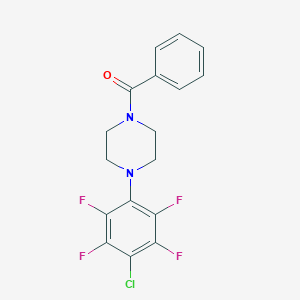
1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperazine derivative that is commonly used as a research tool in the study of various biological processes. The purpose of
科学的研究の応用
1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine is commonly used as a research tool in the study of various biological processes. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. Specifically, this compound has been used to study the function of various neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. It has also been used to investigate the mechanism of action of various drugs, including antipsychotics and antidepressants.
作用機序
The mechanism of action of 1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine is not well understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This compound has also been shown to have affinity for other neurotransmitter receptors, including the adrenergic α2 receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of various neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. In vivo studies have shown that this compound can affect various physiological processes, including locomotor activity and body temperature.
実験室実験の利点と制限
One advantage of using 1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine in lab experiments is its high potency and selectivity for various neurotransmitter receptors. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the dose and route of administration.
将来の方向性
There are several future directions for the research of 1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine. One potential area of research is the development of new drugs that target specific neurotransmitter receptors, based on the structure and activity of this compound. Another area of research is the investigation of the molecular mechanisms underlying the biochemical and physiological effects of this compound. Additionally, this compound could be used as a tool to study the function of various neurotransmitter receptors in different disease states, such as schizophrenia and depression.
In conclusion, this compound is a compound that has potential applications in various fields of research. Its synthesis method is relatively simple and it has been shown to have high potency and selectivity for various neurotransmitter receptors. While its mechanism of action is not well understood, it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand the potential applications and limitations of this compound.
合成法
The synthesis of 1-Benzoyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine involves the reaction of 1-benzoylpiperazine with 4-chloro-2,3,5,6-tetrafluorobenzene in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
特性
分子式 |
C17H13ClF4N2O |
|---|---|
分子量 |
372.7 g/mol |
IUPAC名 |
[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H13ClF4N2O/c18-11-12(19)14(21)16(15(22)13(11)20)23-6-8-24(9-7-23)17(25)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChIキー |
SICVUUTWSBVUEJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250836.png)

![Methyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250842.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B250844.png)
![Methyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250847.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250850.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B250851.png)
![Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250852.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B250853.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B250855.png)
![Methyl 5-[(4-bromobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250856.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250857.png)
![Ethyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250858.png)
![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B250860.png)
